molecular formula C13H14NO+ B14668727 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium CAS No. 46441-13-8

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium

Cat. No.: B14668727
CAS No.: 46441-13-8
M. Wt: 200.26 g/mol
InChI Key: IFFBKZAYSFHSFE-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C13H14NO It is a derivative of pyridine, where the nitrogen atom is bonded to a 4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium typically involves the reaction of 4-methoxybenzyl chloride with pyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of various substituted pyridinium compounds.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyridin-1-ium
  • 1-(4-Methylphenyl)methylpyridin-1-ium
  • 1-(4-Chlorophenyl)methylpyridin-1-ium

Uniqueness

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

46441-13-8

Molecular Formula

C13H14NO+

Molecular Weight

200.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyridin-1-ium

InChI

InChI=1S/C13H14NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1

InChI Key

IFFBKZAYSFHSFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[N+]2=CC=CC=C2

Origin of Product

United States

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